molecular formula C11H12N8 B12239252 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B12239252
M. Wt: 256.27 g/mol
InChI Key: AFXOTNSYNWFBKL-UHFFFAOYSA-N
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Description

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.

Preparation Methods

The synthesis of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions. One common method includes the 1,3-dipolar cycloaddition reaction of an alkyne with various aromatic and aliphatic azides using a copper (II) catalyst in the presence of sodium ascorbate . This reaction is known for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Properties

Molecular Formula

C11H12N8

Molecular Weight

256.27 g/mol

IUPAC Name

1-methyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H12N8/c1-17-10-9(4-16-17)11(13-7-12-10)18-5-8(6-18)19-14-2-3-15-19/h2-4,7-8H,5-6H2,1H3

InChI Key

AFXOTNSYNWFBKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)N4N=CC=N4

Origin of Product

United States

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